![molecular formula C10H9ClN2O3 B14385964 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one CAS No. 88550-13-4](/img/structure/B14385964.png)
2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is a heterocyclic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one typically involves the reaction of pyrazoline derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dry tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates . The general reaction scheme is as follows:
- Dissolve the pyrazoline derivative in dry THF.
- Add triethylamine to the solution.
- Cool the mixture to 0°C.
- Add chloroacetyl chloride dropwise to the mixture.
- Stir the reaction mixture overnight at room temperature.
- Pour the mixture into water and isolate the precipitate by filtration.
- Crystallize the product from ethanol to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation Reactions: Formation of oxidized pyrazole derivatives.
Reduction Reactions: Formation of reduced pyrazole derivatives.
Scientific Research Applications
2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The pyrazole ring may also interact with various receptors or enzymes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-5(2H)-one
- 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-4(2H)-one
- 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-3(2H)-one
Uniqueness
2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88550-13-4 |
|---|---|
Molecular Formula |
C10H9ClN2O3 |
Molecular Weight |
240.64 g/mol |
IUPAC Name |
2-(2-chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C10H9ClN2O3/c1-5-3-8(15)16-10-9(5)6(2)13(12-10)7(14)4-11/h3H,4H2,1-2H3 |
InChI Key |
XKYPMWHMEDAUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=NN(C(=C12)C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


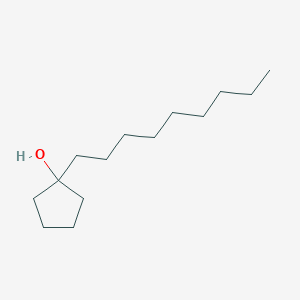
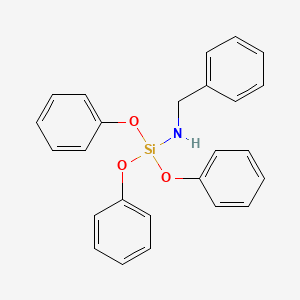
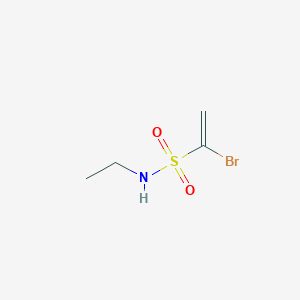
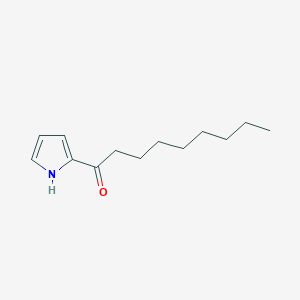
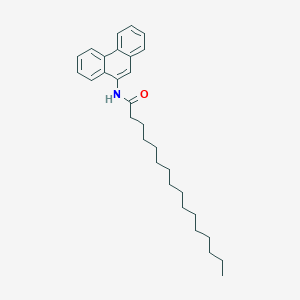
![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)

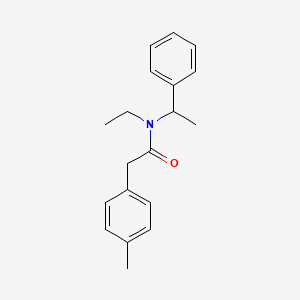
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)

![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
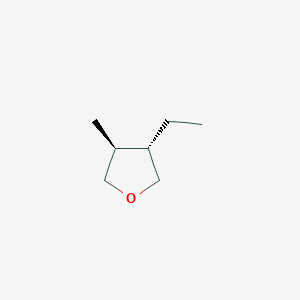
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
